molecular formula C18H16ClN3O3 B11273723 3-methoxybenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

3-methoxybenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11273723
M. Wt: 357.8 g/mol
InChI Key: PSAGUDQXANNLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, alkylating agents, and acids/bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its triazole ring is known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

Medically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound is being investigated for its potential therapeutic applications in treating various diseases.

Industry

In the industrial sector, (3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    (4-Methoxyphenyl)-1H-1,2,3-triazole: A related compound with a methoxy group on the phenyl ring.

    (4-Chlorophenyl)-1H-1,2,3-triazole: A similar compound with a chlorine atom on the phenyl ring.

Uniqueness

(3-METHOXYPHENYL)METHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and chloro substituents enhances its reactivity and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

(3-methoxyphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(20-21-22(12)15-8-6-14(19)7-9-15)18(23)25-11-13-4-3-5-16(10-13)24-2/h3-10H,11H2,1-2H3

InChI Key

PSAGUDQXANNLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.